Cas no 1004439-73-9 (N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide)
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[6-[4-(1H-pyrazol-1-yl)phenyl]-3-pyridazinyl]thio]-
- N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
- AKOS024701842
- 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
- F2564-0181
- 1004439-73-9
-
- Inchi: 1S/C19H16N6O2S/c1-13-11-17(24-27-13)21-18(26)12-28-19-8-7-16(22-23-19)14-3-5-15(6-4-14)25-10-2-9-20-25/h2-11H,12H2,1H3,(H,21,24,26)
- InChI Key: RGTRSWQMGDKPJC-UHFFFAOYSA-N
- SMILES: C(NC1C=C(C)ON=1)(=O)CSC1=NN=C(C2=CC=C(N3C=CC=N3)C=C2)C=C1
Computed Properties
- Exact Mass: 392.10554495g/mol
- Monoisotopic Mass: 392.10554495g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 519
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 124Ų
Experimental Properties
- Density: 1.42±0.1 g/cm3(Predicted)
- Boiling Point: 708.2±60.0 °C(Predicted)
- pka: 11.34±0.70(Predicted)
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2564-0181-2μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1004439-73-9 | 90%+ | 2μl |
$57.0 | 2023-05-19 | |
| Life Chemicals | F2564-0181-5μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1004439-73-9 | 90%+ | 5μl |
$63.0 | 2023-05-19 | |
| Life Chemicals | F2564-0181-10μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1004439-73-9 | 90%+ | 10μl |
$69.0 | 2023-05-19 | |
| Life Chemicals | F2564-0181-20μmol |
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1004439-73-9 | 90%+ | 20μl |
$79.0 | 2023-05-19 | |
| Life Chemicals | F2564-0181-1mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1004439-73-9 | 90%+ | 1mg |
$54.0 | 2023-05-19 | |
| Life Chemicals | F2564-0181-2mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1004439-73-9 | 90%+ | 2mg |
$59.0 | 2023-05-19 | |
| Life Chemicals | F2564-0181-3mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1004439-73-9 | 90%+ | 3mg |
$63.0 | 2023-05-19 | |
| Life Chemicals | F2564-0181-4mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1004439-73-9 | 90%+ | 4mg |
$66.0 | 2023-05-19 | |
| Life Chemicals | F2564-0181-5mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1004439-73-9 | 90%+ | 5mg |
$69.0 | 2023-05-19 | |
| Life Chemicals | F2564-0181-10mg |
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1004439-73-9 | 90%+ | 10mg |
$79.0 | 2023-05-19 |
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
N-(5-methyl-1,2-oxazol-3-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide: A Comprehensive Overview
The compound with CAS No. 1004439-73-9, known as N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl]sulfanyl}acetamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
N-(5-methyl-1,2 oxazol 3 yl) is a key structural component of this molecule, contributing to its stability and reactivity. The presence of the oxazole ring introduces aromaticity and enhances the molecule's ability to participate in various chemical reactions. Recent studies have highlighted the role of oxazole derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents targeting complex biological systems.
The pyridazine moiety within the compound further adds complexity to its structure, enabling interactions with a wide range of biological targets. Pyridazine derivatives are known for their versatility in medicinal chemistry, often exhibiting potent inhibitory effects against enzymes and receptors involved in diseases such as cancer and inflammation. The 4-(1H-pyrazol 1 yl)phenyl group attached to the pyridazine ring introduces additional functionality, enhancing the molecule's ability to engage with biological systems.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of coupling reactions and strategic oxidations. Researchers have employed cross-coupling techniques to assemble the complex structure, ensuring high yields and purity. These methods have significantly improved the scalability of the synthesis process, making it more accessible for large-scale production.
From a biological standpoint, this compound has demonstrated remarkable activity in preclinical studies. It has shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit key inflammatory pathways such as COX-2 and NF-kB. Additionally, its antioxidant properties have been explored, suggesting its role in protecting cells from oxidative stress-related damage.
One of the most promising applications of this compound lies in its potential as an anticancer agent. Preclinical data suggest that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index. The mechanism of action appears to involve modulation of key oncogenic pathways and induction of apoptosis in cancer cells.
Moreover, this compound has shown promise in the field of neurodegenerative diseases, particularly Alzheimer's disease. Studies have demonstrated its ability to inhibit beta-secretase (BACE1), an enzyme critical in the production of amyloid-beta peptides that are central to Alzheimer's pathology. This activity positions it as a potential lead compound for developing novel therapeutics targeting neurodegenerative conditions.
The structural versatility of this compound also makes it an attractive candidate for use in drug delivery systems. Its ability to form stable conjugates with other molecules enables targeted drug delivery, improving bioavailability and reducing systemic toxicity.
In conclusion, N-(5-methyl 1 2 oxazol 3 yl)-2-{[6-(4 (1H pyrazol 1 yl)phenyl)pyridazin 3 yl]sulfanyl}acetamide represents a cutting-edge molecule with diverse applications across multiple fields. Its unique structure, coupled with its promising biological activities, underscores its importance as a subject of ongoing research and development.
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